Decarboxy Fexofenadine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound is usually carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions under stringent quality control measures to ensure consistency and compliance with pharmaceutical standards .
化学反応の分析
Types of Reactions
Decarboxy Fexofenadine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
科学的研究の応用
Decarboxy Fexofenadine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of measurements.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
作用機序
The mechanism of action of Decarboxy Fexofenadine involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Fexofenadine Hydrochloride: A well-known antihistamine with a similar structure and function.
Terfenadine: Another antihistamine that shares structural similarities with Decarboxy Fexofenadine.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable as a reference standard and in various research applications .
生物活性
Decarboxy fexofenadine is a metabolite of fexofenadine, a widely used second-generation antihistamine. This compound exhibits various biological activities, particularly in the context of allergic responses and inflammation. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of Fexofenadine and Its Metabolite
Fexofenadine is primarily known for its role in treating allergic rhinitis and chronic idiopathic urticaria. It functions as an H1 receptor antagonist, effectively blocking the action of histamine, which is responsible for allergy symptoms. This compound, although less studied than its parent compound, is believed to retain some antihistaminic properties and may influence immune responses.
Fexofenadine operates as an inverse agonist of the H1 receptor, which means it not only blocks histamine but also stabilizes the receptor in an inactive state. This mechanism is crucial in preventing allergic reactions without causing sedation, a common side effect associated with first-generation antihistamines .
Biological Activity and Immunological Effects
Recent studies have highlighted the immunomodulatory effects of fexofenadine and its metabolites:
- Suppression of Allergic Responses : Research indicates that fexofenadine significantly reduces the expression levels of pro-inflammatory cytokines such as IL-4 and IL-5 in animal models of delayed-type hypersensitivity . This suggests that this compound may also contribute to reducing Th2-mediated allergic responses.
- Impact on T Cell Activation : In a study involving mice sensitized to palladium (Pd), administration of fexofenadine led to decreased levels of CD3 and CD4 T cells, which are markers for T cell activation. The results indicated that fexofenadine effectively suppresses T cell infiltration and cytokine production associated with allergic reactions .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety:
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | 0.5 - 1.0 µg/mL |
Half-Life | 14 hours |
Bioavailability | Approximately 60% |
This table summarizes key pharmacokinetic parameters derived from clinical studies on fexofenadine, which likely extend to its metabolite as well.
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy of fexofenadine in managing allergic conditions:
- Efficacy in Allergic Rhinitis : A randomized controlled trial demonstrated that fexofenadine significantly reduced total nasal symptom scores (TNSS) in patients exposed to allergens compared to placebo (p < 0.0001). The mean percentage reduction in symptoms included sneezing (39.2%) and nasal congestion (28.8%) among others .
- Non-Sedating Properties : Clinical evaluations have consistently shown that fexofenadine does not penetrate the blood-brain barrier effectively, thus avoiding sedation while providing relief from allergy symptoms. This characteristic is particularly beneficial for patients requiring cognitive function during treatment .
特性
IUPAC Name |
4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSQPQGERLSIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185066-37-9 | |
Record name | 1-Piperidinebutanol, 4-(hydroxydiphenylmethyl)-alpha-(4-(1-methylethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185066379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-PIPERIDINEBUTANOL, 4-(HYDROXYDIPHENYLMETHYL)-.ALPHA.-(4-(1-METHYLETHYL)PHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB8Z1JS4TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。